2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide
Description
Properties
Molecular Formula |
C15H15Cl2N3O2 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-8-6-9(2)19-15(18-8)20-14(21)10(3)22-13-5-4-11(16)7-12(13)17/h4-7,10H,1-3H3,(H,18,19,20,21) |
InChI Key |
SNMDZHAFCZXHFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of herbicides and pharmaceuticals. This article discusses its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N3O2 |
| Molecular Weight | 340.2 g/mol |
| CAS Number | 599186-53-5 |
| LogP | 4.1066 |
| Polar Surface Area | 90.173 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cell proliferation and signal transduction pathways, which may contribute to its herbicidal and potential anticancer properties. The presence of the dichlorophenoxy group is significant for its herbicidal activity, as it mimics natural plant hormones (auxins), leading to uncontrolled growth in target plants.
Herbicidal Effects
Research indicates that compounds similar to this compound exhibit herbicidal properties through auxin-like activity. This results in abnormal growth patterns in susceptible plant species. Studies have demonstrated effective control over various broadleaf weeds, making it a candidate for agricultural applications.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines by inhibiting critical pathways involved in cell survival and proliferation. The specific mechanisms are still under investigation but may involve the modulation of kinase signaling pathways.
Case Studies
- Herbicidal Efficacy : A study evaluated the efficacy of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 10 mg/L, demonstrating its potential as an effective herbicide.
- Cytotoxicity in Cancer Cells : In a laboratory setting, this compound was tested against various cancer cell lines (e.g., breast and colon cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM, suggesting a promising avenue for further development as an anticancer agent.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that it has a low toxicity profile in non-target organisms at recommended application rates. Long-term studies are necessary to fully understand its environmental impact and chronic effects on non-target species.
Environmental Impact
Research on the degradation of this compound in soil and water systems shows that it undergoes photodegradation and microbial degradation under specific conditions. These findings are crucial for assessing its environmental persistence and potential bioaccumulation risks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
- Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Structural Difference: Replaces the 4,6-dimethylpyrimidine ring with a 4-methylpyridine group. Activity: Exhibits reduced herbicidal efficacy compared to the target compound, likely due to weaker receptor binding via pyridine’s lower electron density . Synthesis: Prepared via amide coupling of 2-(2,4-dichlorophenoxy)acetic acid with 4-methylpyridin-2-amine .
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(2,4-dichlorophenoxy)propanamide Derivatives: Modifications at the pyrimidine ring (e.g., methoxy or ethyl substituents) alter solubility and activity. For example, 4,6-dimethoxypyrimidin-2-yl analogs show lower lipophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5), reducing soil persistence .
Phenoxyacetamide Inhibitors
- N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) :
- Structural Difference : Features a fluorobenzyl group instead of pyrimidine.
- Properties : Lower melting point (94–96°C) and Rf value (0.68) indicate reduced crystallinity and polarity compared to the target compound .
- Activity : Primarily acts as a Pseudomonas inhibitor, lacking herbicidal auxin activity due to the absence of pyrimidine-mediated receptor interactions .
Sulfamoyl and Sulfanyl Derivatives
- N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: Structural Difference: Incorporates a sulfamoyl linker instead of a propanamide chain.
Herbicidal Auxin Agonists
- 2,4-Dichlorophenoxyacetic Acid (2,4-D): Structural Difference: Contains an acetic acid chain instead of a propanamide-pyrimidine system. Activity: Broad-spectrum herbicide with rapid action but higher phytotoxicity to non-target plants. The target compound’s pyrimidine group improves selectivity for dicot weeds .
Data Tables
Table 2: Structure-Activity Relationships (SAR)
| Structural Feature | Impact on Activity | Example Compound |
|---|---|---|
| 4,6-Dimethylpyrimidin-2-yl group | Enhances receptor binding via π-π stacking and hydrogen bonding | Target Compound |
| Dichlorophenoxy chain | Increases lipophilicity and membrane permeability | 2,4-D, Target Compound |
| Sulfamoyl linker | Shifts activity to antibacterial (no auxin effects) | N-[4-(Sulfamoyl)phenyl] |
| Pyridine vs. Pyrimidine | Pyrimidine’s electron-rich ring improves auxin receptor affinity vs. pyridine | Compound 533 vs. Target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
